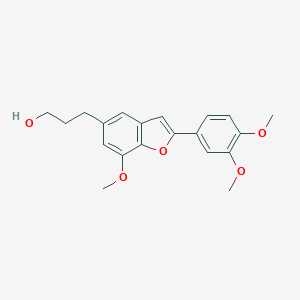
Homoegonol
Vue d'ensemble
Description
Homoegonol is a lignan derived from styraxlignolide A, which was isolated from Styrax japonica, a medicinal plant widely used for the treatment of inflammatory diseases in Korea . It has been investigated for its efficacy in the treatment of allergic asthma using an ovalbumin (OVA)-induced murine asthma model .
Synthesis Analysis
Homoegonol and Egonol have been produced with high yields via a divergent synthetic method. This method, which makes use of the adaptable Heck reaction, starts with commercially available 2-hydroxy-3-methoxybenzaldehyde, (3,4-dimethoxy-phenyl)methanol, and (benzo [d] [1,3]dioxol-5-yl)methanol .Applications De Recherche Scientifique
Treatment of Allergic Asthma
Homoegonol has been studied for its potential in treating allergic asthma . In a study using an ovalbumin (OVA)-induced murine asthma model, homoegonol was found to reduce inflammatory cell counts and Th2 cytokines in bronchoalveolar lavage fluid (BALF), airway hyperresponsiveness (AHR), and IgE in the serum . The histological analysis of the lung tissue revealed that the administration of homoegonol attenuated the airway inflammation and the mucus overproduction in airway epithelial lesions induced by OVA .
Anti-Inflammatory Properties
Homoegonol is derived from styraxlignolide A, which was isolated from Styrax japonica, a medicinal plant widely used for treatment of inflammatory diseases in Korea . This suggests that homoegonol may have anti-inflammatory properties, although more research is needed to confirm this.
Potential Therapeutic Drug for Allergic Diseases
Given its efficacy in treating allergic asthma, homoegonol may have potential as a therapeutic drug for other allergic diseases . However, further research is needed to explore this potential.
Synthesis and Production
Homoegonol can be produced with high yields via a divergent synthetic method . This method, which makes use of the adaptable Heck reaction, starts with commercially available 2-hydroxy-3-methoxybenzaldehyde, (3,4-dimethoxy-phenyl)methanol, and (benzo[d][1,3]dioxol-5-yl)methanol .
Mécanisme D'action
Target of Action
Homoegonol, a lignan derived from styraxlignolide A, has been found to have significant effects on certain targets related to inflammatory diseases . The primary target of Homoegonol is the protease MMP-9 in lung tissue . The presence of this protease greatly increases the asthmatic effect .
Mode of Action
Homoegonol exerts its effects through a complex mechanism of action composed of several paths . The most significant of these is its ability to reduce the expression of the protease MMP-9 in lung tissue . By reducing the expression of this protease, Homoegonol can effectively suppress asthmatic responses .
Biochemical Pathways
The biochemical pathways affected by Homoegonol are primarily related to inflammation and asthma . By reducing the expression of the protease MMP-9, Homoegonol can influence the biochemical pathways that lead to asthmatic responses . This results in a reduction in inflammatory cell counts and Th2 cytokines in bronchoalveolar lavage fluid (BALF), airway hyperresponsiveness (AHR), and IgE in the serum .
Result of Action
The administration of Homoegonol results in a reduction in inflammatory cell counts and Th2 cytokines in BALF, AHR, and IgE in the serum compared with the OVA-sensitized/challenged mice . The histological analysis of the lung tissue reveals that the administration of Homoegonol attenuates the airway inflammation and the mucus overproduction in airway epithelial lesions induced by OVA . These findings indicate that Homoegonol effectively suppresses the asthmatic responses induced by OVA challenge .
Action Environment
Propriétés
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-22-16-7-6-14(11-18(16)23-2)17-12-15-9-13(5-4-8-21)10-19(24-3)20(15)25-17/h6-7,9-12,21H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOARMALXZGCHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(O2)C(=CC(=C3)CCCO)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50169651 | |
| Record name | Homoegonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Homoegonol | |
CAS RN |
17375-66-5 | |
| Record name | Homoegonol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017375665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homoegonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the origin and traditional use of homoegonol?
A1: Homoegonol is a norneolignan primarily isolated from plants of the genus Styrax, with Styrax camporum being a notable source. [] This plant species, native to the Brazilian Cerrado, has been traditionally employed to address gastrointestinal ailments. []
Q2: What is the molecular formula and weight of homoegonol?
A2: Homoegonol possesses the molecular formula C20H22O5 and a molecular weight of 342.39 g/mol. [, , , ]
Q3: Which spectroscopic techniques are useful for characterizing homoegonol?
A3: Several spectroscopic methods are valuable for identifying and characterizing homoegonol. These include ¹H NMR, UV, COSY, DEPT 135, HMQC, APT, and GC-MS. [, , , ]
Q4: What are the reported biological activities of homoegonol?
A4: Homoegonol exhibits a variety of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and anti-asthma properties. [, , , , , , , ]
Q5: How does homoegonol exert its cytotoxic effects?
A5: While the precise mechanism of action remains under investigation, homoegonol has demonstrated cytotoxicity against various cancer cell lines, including Hep-2 (larynx epidermoid carcinoma), HeLa (human cervix carcinoma), and C6 (rat glioma) cells. [, ] Studies suggest that homoegonol and its derivatives may induce apoptotic cell death, as evidenced by poly(ADP-ribose) polymerase (PARP) cleavage in MCF7, A549, PC3, HepG2, and Hep3B cancer cell lines. []
Q6: What is the role of homoegonol in mitigating inflammation?
A6: Homoegonol exhibits anti-inflammatory properties through the inhibition of nitric oxide (NO) production and reduction of reactive oxygen species (ROS). [] It has been shown to suppress the mRNA expression of pro-inflammatory mediators, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and interleukin-6 (IL-6). [] Additionally, homoegonol shows moderate inhibitory activity against COX-1 and COX-2 enzymes. []
Q7: How does the structure of homoegonol contribute to its activity?
A7: The benzofuran core of homoegonol is considered a promising structural feature for its biological activities. [] Modifications to the homoegonol structure, such as the presence or absence of a methoxy group, can influence its potency and selectivity towards specific targets. [, , , ] For example, homoegonol glucoside displayed stronger antischistosomal activity compared to homoegonol. []
Q8: Has homoegonol demonstrated efficacy in animal models of disease?
A8: Yes, homoegonol has shown promising results in preclinical studies. For instance, it attenuated DNA damage and preneoplastic lesions in a rat model of colon carcinogenesis induced by 1,2-dimethylhydrazine (DMH). [] Additionally, homoegonol has shown potential in alleviating asthmatic responses in an ovalbumin-induced asthma model. []
Q9: How is homoegonol metabolized in the body?
A9: Research suggests that cytochrome P450 enzymes and UDP-glucuronosyltransferases play a role in the metabolic pathway of homoegonol within human liver microsomes. [] Further investigation is necessary to fully elucidate the metabolic fate of homoegonol in vivo.
Q10: What analytical techniques are used to quantify homoegonol?
A10: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as photodiode array detection (PAD) and time-of-flight mass spectrometry (TOF-MS), is commonly employed to quantify homoegonol in plant extracts and biological samples. [, ] Additionally, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the sensitive and selective quantification of homoegonol in rat plasma. []
Q11: What are the potential applications of homoegonol in drug discovery?
A11: Homoegonol's diverse biological activities make it a promising candidate for drug development in several therapeutic areas. These include:
- Cancer: Its cytotoxic properties against various cancer cell lines warrant further investigation as a potential anticancer agent. [, ]
- Inflammation: Its anti-inflammatory effects suggest potential applications in treating inflammatory diseases. [, ]
- Infectious Diseases: Its antimicrobial and antischistosomal activities highlight its potential as an anti-infective agent. [, ]
- Respiratory Diseases: Its ability to attenuate asthmatic responses warrants further exploration for treating asthma and other respiratory conditions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



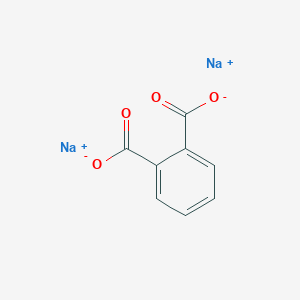

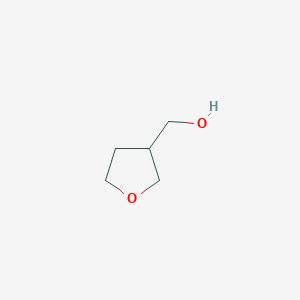

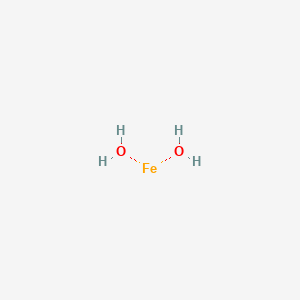


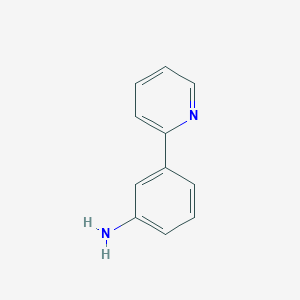
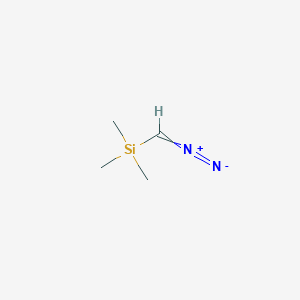


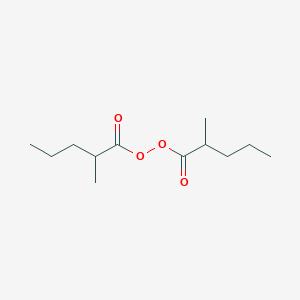

![[Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane](/img/structure/B103568.png)